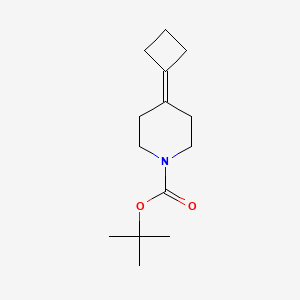

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate

Description

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate (CAS: 1809353-54-5; molecular formula: C₁₄H₂₃NO₂) is a piperidine derivative featuring a cyclobutylidene substituent at the 4-position and a tert-butyl carbamate protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its unique cyclobutylidene moiety introduces steric and electronic effects that influence reactivity and conformational stability, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name |

tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGOUPOOOOUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C2CCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under specific conditions. One common method involves the use of tert-butyl ester functionalized chloropyridine and butyne-1-ol, which undergoes a Sonogashira coupling reaction to form the desired compound . The reaction conditions often include the use of palladium catalysts and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclobutylidene moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate with analogous piperidine-carboxylate derivatives, emphasizing structural variations and their implications:

Analysis of Structural and Functional Differences

Substituent Effects on Reactivity: The cyclobutylidene group in the target compound introduces significant steric bulk, reducing nucleophilic attack at the piperidine nitrogen compared to derivatives like tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate, where the aminoethoxy group increases nucleophilicity . Halogenated analogs (e.g., 3-chlorobenzyl) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates .

Thermodynamic Stability :

- Cyclobutylidene’s strained ring system may lower thermal stability relative to tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate , which has a stable aromatic substituent .

Functionalization Potential: Compounds with amino or hydroxyl groups (e.g., CAS 442126-36-5, 236406-33-0) are more amenable to further synthetic modifications, such as cross-coupling or conjugation .

Research and Development Implications

Biological Activity

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse sources.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and subsequent functionalization. A common synthetic route employs:

- Formation of the Piperidine Framework : Utilizing tert-butyl 4-piperidone as a precursor.

- Cyclobutylidene Introduction : This can be achieved through a cycloaddition reaction or other coupling methods.

- Carboxylation : The final step involves introducing a carboxylate group to complete the structure.

The yield and purity of the compound can vary based on the reaction conditions employed, such as temperature, solvent choice, and catalysts used.

This compound has shown promising biological activity primarily through its interaction with G-protein coupled receptors (GPCRs), particularly those involved in metabolic processes. The compound's ability to act as an agonist for GPR119 has been a focal point in research related to type-2 diabetes mellitus (T2DM).

Efficacy Studies

Recent studies have demonstrated that derivatives of this compound can enhance glucose-stimulated insulin secretion (GSIS) in vitro. For example, compounds synthesized using similar frameworks have been shown to activate GLP-1 signaling pathways effectively, which is crucial for insulin regulation:

- In Vitro Studies : Testing on HEK293 cells transfected with GPR119 revealed enhanced cAMP levels upon treatment with this compound derivatives, indicating their potential in stimulating insulin secretion and improving glycemic control.

- Ex Vivo Assessments : Further evaluations have indicated that these compounds can significantly lower blood glucose levels in animal models, supporting their therapeutic potential for T2DM management.

Comparative Activity Table

| Compound | EC50 Value (nM) | Biological Target | Effect |

|---|---|---|---|

| This compound | TBD | GPR119 | Insulin secretion enhancement |

| AR231543 | 30 | GPR119 | Insulin secretion enhancement |

| ZSY-13 | 25 | GPR119 | Insulin secretion enhancement |

Note: EC50 values are indicative and may vary based on specific experimental conditions.

Case Study 1: GPR119 Agonists in Diabetes Treatment

A recent study explored several derivatives of piperidine-based compounds, including this compound, for their agonistic effects on GPR119. The results indicated that these compounds could significantly stimulate insulin release from pancreatic beta cells, highlighting their therapeutic potential in managing T2DM.

Case Study 2: Structural Optimization and Biological Evaluation

Another investigation focused on optimizing the structural components of piperidine derivatives to enhance their biological activity against GPR119. By modifying substituents on the piperidine ring, researchers were able to identify several analogs with improved potency and selectivity, paving the way for future drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.